
2-(4-Chlor-5-methyl-1H-pyrazol-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-chloro-5-methyl-1H-pyrazol-1-yl)phenol" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound has a phenol group attached to the pyrazole ring, which is further substituted with a chlorine atom and a methyl group. This structure suggests potential for various chemical properties and biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of chromones and aminopyrazoles under specific conditions, such as microwave radiation. For example, the synthesis of related compounds like 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols and 2-(pyrazolo[1,5-a]pyrimidin-7-yl)phenols was achieved by such methods, indicating that similar synthetic strategies could be applicable for the target compound . Additionally, the synthesis of 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol provides insights into the incorporation of chlorine and methyl groups on the pyrazole ring, which is relevant to the compound of interest .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by techniques such as single-crystal X-ray diffraction, which provides detailed information on the geometry of the molecule, including bond lengths and angles. For instance, the planarity of the benzene ring system and the dihedral angles between the pyrazole rings have been reported for similar compounds . Density functional theory (DFT) calculations, including B3LYP with 6-31G(d,p) basis set, are also used to optimize the geometry and predict vibrational spectra .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their functional groups. The presence of a phenol group allows for the formation of hydrogen bonds and potential complexation with metals, as seen in the formation of complexes with transition metal ions . The reactivity of the pyrazole ring can also lead to the formation of azoic compounds when coupled with diazonium salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like chlorine and methyl groups can affect the compound's polarity, solubility, and thermal stability. For example, complexes formed with pyrazole derivatives are stable at high temperatures, and their melting and thermolysis are associated with endothermic effects . The luminescent properties of such compounds have also been investigated, which could be relevant for the target compound .
Wissenschaftliche Forschungsanwendungen
Antiparasitäre Eigenschaften
- Leishmaniose: Eine Studie hob die potente in-vitro-Antipromastigotenaktivität der Verbindung 13 hervor, die strukturelle Ähnlichkeiten mit 2-(4-Chlor-5-methyl-1H-pyrazol-1-yl)phenol aufweist. Forscher fanden heraus, dass sie sich günstig an die aktive Stelle von LmPTR1 bindet, einem Enzym, das für das Überleben des Leishmania-Parasiten entscheidend ist.
Antimikrobielle Anwendungen
- Antifungal Aktivität: Arylpyrazole, einschließlich Derivaten von this compound, haben eine effektive antifungale Wirkung gezeigt . Diese Verbindungen sind vielversprechend für die Entwicklung neuer Agrochemikalien zur Bekämpfung von Pilzinfektionen.
Tuberkuloseforschung
- Anti-Tuberkulose-Aktivität: Obwohl spezifische Studien zu this compound rar sind, wurden verwandte Imidazol-haltige Verbindungen auf ihre Anti-Tuberkulose-Aktivität untersucht . Weitere Untersuchungen könnten sein Potenzial in der Tuberkulosebehandlung untersuchen.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as imidazole and pyrazole derivatives have been known to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets for this compound need to be identified through further experimental studies.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions . The specific mode of action for this compound would require further investigation.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases
Pharmacokinetics
It is known that the compound is a solid that is highly soluble in polar organic solvents but insoluble in water This suggests that the compound may have good bioavailability when administered in an appropriate formulation
Result of Action
Similar compounds have been known to exert various biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Action Environment
It is known that the compound is stable under normal temperature and pressure conditions
Eigenschaften
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-8(11)6-12-13(7)9-4-2-3-5-10(9)14/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVVLTWHEGDZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)
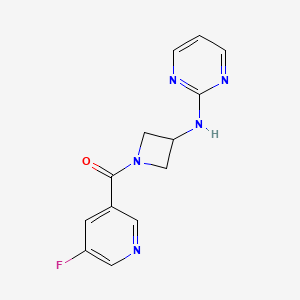
![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)
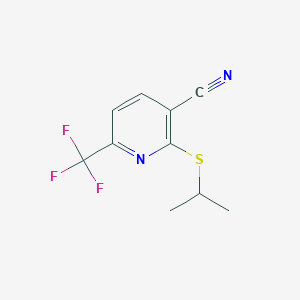

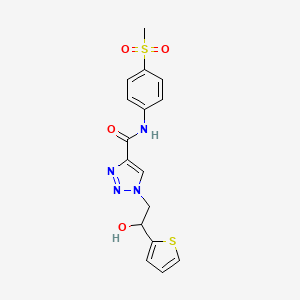
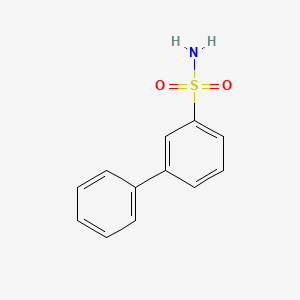
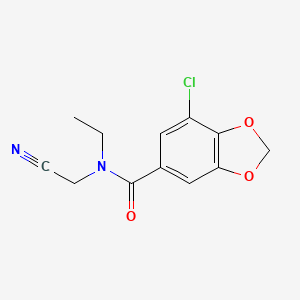



![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507836.png)
